2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine
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Description
2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine is a useful research compound. Its molecular formula is C11H9FN6O2S and its molecular weight is 308.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the triazole ring and subsequent modifications to introduce the methanesulfonyl and fluoro groups. A common method for synthesizing related triazoles involves cyclocondensation reactions followed by substitution reactions to introduce desired functional groups.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to This compound have been evaluated against breast and colon cancer cell lines. The antiproliferative effects are often attributed to mechanisms that do not involve traditional targets like dihydrofolate reductase (DHFR), suggesting alternative pathways may be responsible for their activity .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 6.2 | Unknown (non-DHFR pathway) |
HCT-116 (Colon Cancer) | 27.3 | Unknown (non-DHFR pathway) |
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The biological activity of This compound may extend to antifungal and antibacterial activities. Triazoles interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death.
Study 1: Antiproliferative Activity
In a study evaluating a series of fluorinated triazoles similar to This compound , researchers found that specific substitutions on the triazole ring significantly enhanced anticancer activity against MCF-7 and HCT-116 cell lines. The highest activity was observed at an IC50 value of 6.2 μM against MCF-7 cells.
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of triazole derivatives showed promising results against various pathogens. The study highlighted that modifications in the triazole structure could lead to enhanced efficacy against resistant bacterial strains. The mechanism was attributed to the disruption of essential cellular processes in bacteria .
Properties
Molecular Formula |
C11H9FN6O2S |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H9FN6O2S/c1-21(19,20)11-15-9(13)18-10(16-11)14-8(17-18)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14,15,16,17) |
InChI Key |
UAIPLDVRMOGPRU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.